
1-Tricosanol
描述
Tricosanol is an aliphatic alcohol derived from the saturated hydrocarbon chain C30H62. It is considered a fatty alcohol, and is a colorless, waxy solid at room temperature. It is a non-volatile compound with a melting point of approximately 68°C. Tricosanol has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine.
安全和危害
作用机制
Target of Action
1-Tricosanol, also known as tricosan-1-ol , is a long-chain primary fatty alcohol . It is a plant metabolite and has been isolated from various plant sources such as the bulbs of Polianthes tuberosa, bran from the Italian bread wheat variety Pegaso, and the aerial parts of Centaurea austro-anatolica
Biochemical Pathways
As a plant metabolite, it may be involved in various metabolic reactions in plants
Action Environment
As a plant metabolite, its production and function may be influenced by various environmental factors such as temperature, light, and nutrient availability .
生化分析
Biochemical Properties
1-Tricosanol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes and proteins, influencing metabolic pathways. For instance, this compound has been shown to interact with fatty acid synthase, an enzyme crucial for lipid biosynthesis . This interaction can modulate the enzyme’s activity, thereby affecting lipid metabolism. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, this compound can enhance the expression of genes involved in stress responses, thereby improving the plant’s resilience to environmental stressors . In animal cells, it can modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular lipid levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific proteins and enzymes, altering their activity. For instance, this compound has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis . This inhibition can lead to reduced fatty acid production. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism. Its efficacy may decrease over time due to degradation and other factors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve cellular function. At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, influencing the synthesis and degradation of fatty acids . Additionally, this compound can affect the levels of various metabolites, including triglycerides and cholesterol, by modulating enzyme activity and gene expression.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can bind to transport proteins and lipoproteins, facilitating its movement across cell membranes . Once inside the cell, this compound can accumulate in lipid droplets and other organelles, influencing cellular lipid levels and metabolism.
Subcellular Localization
This compound is primarily localized in the cell membrane and lipid droplets. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria . The localization of this compound can affect its activity and function, as it can interact with various enzymes and proteins within these compartments.
属性
IUPAC Name |
tricosan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLNRAYTBIFSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185260 | |
| Record name | Tricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3133-01-5 | |
| Record name | 1-Tricosanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3133-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tricosanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003133015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-TRICOSANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K22080OPOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of 1-tricosanol found in nature?
A1: this compound has been isolated from various plant sources, including the leaves of Adenanthera pavonina [], Betula cylindrostachya [], and Polianthes tuberosa []. It is also a significant component of the lipid extract D004 derived from the fruits of the Cuban royal palm (Roystonea regia) [].
Q2: What is the chemical structure of this compound?
A2: this compound is a long-chain primary aliphatic alcohol containing 23 carbon atoms. Its molecular formula is C23H48O, and its molecular weight is 352.65 g/mol.
Q3: What analytical techniques are typically used to identify and quantify this compound?
A3: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is commonly used to identify and quantify this compound in plant extracts and other matrices [, , ]. This technique allows for the separation and detection of individual compounds based on their mass-to-charge ratios, enabling accurate identification and quantification.
Q4: Has this compound been explored for its potential biological activities?
A4: Yes, studies have investigated the potential antibacterial activity of this compound. One study examined its activity from Solena amplexicaulis leaves []. Additionally, research has explored its presence and composition in wheat varieties and its potential impact on cholesterol levels due to its structural similarity to policosanol [].
Q5: What is the role of this compound in the composition of bio-oil?
A5: this compound has been identified as a component of bio-oil derived from the pyrolysis of acacia wood using a Nickel/NZA catalyst []. While not a dominant component, its presence contributes to the overall chemical profile of the bio-oil.
Q6: How does the presence of this compound affect the properties of materials?
A6: this compound is mentioned as a potential nucleating agent in microcapsules containing phase change materials []. Nucleating agents help to prevent supercooling, enhancing the heat-retaining properties of these materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



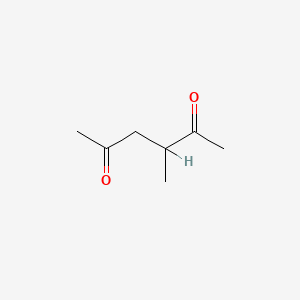


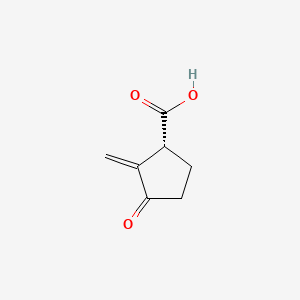
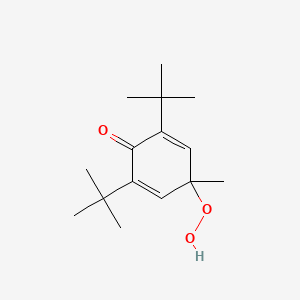

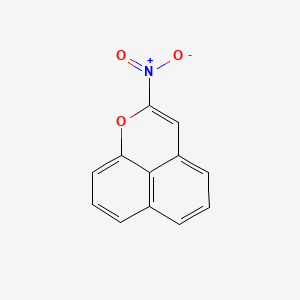


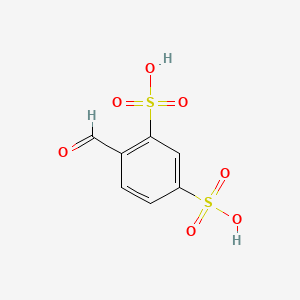

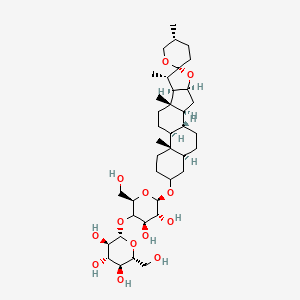

![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1205490.png)